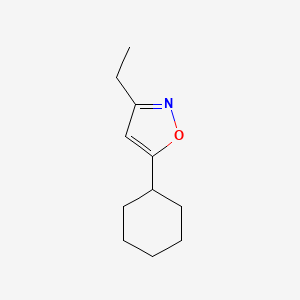

5-Cyclohexyl-3-ethyl-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

5-cyclohexyl-3-ethyl-1,2-oxazole |

InChI |

InChI=1S/C11H17NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |

InChI Key |

AVQBXRVJZAXRIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclohexyl 3 Ethyl 1,2 Oxazole and Analogous 1,2 Oxazole Frameworks

Strategies for Constructing the 1,2-Oxazole Heterocycle

The formation of the 1,2-oxazole ring can be achieved through various synthetic strategies, broadly categorized into cyclization reactions and transition metal-catalyzed processes. These methods offer different levels of regiocontrol and substrate scope, allowing for the synthesis of a wide array of substituted oxazole (B20620) derivatives.

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct pathways to the desired ring system from acyclic precursors. These methods are typically classified based on the nature of the bond-forming events, primarily as intramolecular cyclocondensations or intermolecular cycloadditions. nih.gov

Intramolecular cyclocondensation involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. A primary pathway involves the reaction of a molecule with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) or its derivatives. nih.gov For the synthesis of 5-Cyclohexyl-3-ethyl-1,2-oxazole, a plausible precursor would be 1-cyclohexylpentane-1,3-dione (B6611799). The reaction of this diketone with hydroxylamine would lead to the formation of the target isoxazole (B147169) through a condensation and subsequent dehydration-cyclization cascade.

Another versatile intramolecular approach is the cyclization of N-propargylamides. These reactions can be promoted by various reagents, including metal-free systems like (diacetoxyiodo)benzene (B116549) (PIDA), to induce a 5-exo-dig cyclization, yielding oxazoline (B21484) intermediates that can be further converted to oxazoles. rsc.org

Intermolecular cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and highly convergent method for constructing the 1,2-oxazole ring. nih.gov The most common variant involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkyne or alkene. nih.gov To synthesize this compound via this route, one could react cyclohexylacetylene with propionitrile (B127096) oxide, generated in situ from 2-chloropropionaldoxime.

The van Leusen oxazole synthesis is another prominent cycloaddition method, though it yields 1,3-oxazoles rather than 1,2-oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov This reaction proceeds through a [3+2] cycloaddition to form a 5-substituted oxazole. mdpi.com While not directly applicable for the 1,2-oxazole isomer, its robustness in forming the oxazole core is noteworthy for creating related heterocyclic structures.

| Reaction Type | Key Reactants | General Product | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkynes/Alkenes | Substituted 1,2-Oxazoles | nih.gov |

| van Leusen Reaction | Aldehydes and TosMIC | 5-Substituted 1,3-Oxazoles | mdpi.comnih.gov |

| Intramolecular Cyclization | N-Propargylamides | Substituted Oxazolines/Oxazoles | rsc.org |

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and oxazole synthesis is no exception. These methods often provide high efficiency, functional group tolerance, and novel pathways for bond formation that are inaccessible through traditional means. acs.orgrsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. thieme-connect.com Isocyanides are particularly versatile building blocks in MCRs for the synthesis of heterocycles. researchgate.net

Several palladium-catalyzed MCRs have been developed for the synthesis of substituted oxazoles. For instance, a three-component reaction involving an amine, an aldehyde, and an α-isocyanoacetate can yield 5-alkoxyoxazoles. researchgate.net A potential MCR for an analog of the target compound could involve cyclohexyl isocyanide, an ethyl-containing aldehyde or acid, and a third component, catalyzed by a palladium complex. Although direct synthesis of this compound via this method is not established, the principles allow for the rapid assembly of a library of structurally related oxazole compounds. researchgate.net For example, a one-pot synthesis of 5-aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides has been reported via an isocyanide-based three-component reaction, highlighting the utility of cyclohexyl isocyanide in building heterocyclic systems. researchgate.net

| Catalyst/Reagent | Components | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| None (Heated) | Amine, Aldehyde, α-Isocyanoacetate | 5-Alkoxyoxazoles | One-pot synthesis under mild conditions. | thieme-connect.comresearchgate.net |

| Ce(OTf)₃ | Alkynyl Carboxylic Acid, tert-Butyl Isocyanide, Azide | Triazole–Oxazole Derivatives | Cascade reaction with triple isocyanide insertion. | acs.org |

| Silver Catalyst | α-Oxocarboxylates, Isocyanides | Substituted Oxazoles | Oxidative decarboxylation–cyclization. | rsc.org |

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the functionalization of pre-formed heterocyclic rings. youtube.comyoutube.com This strategy is highly modular, allowing for the introduction of substituents like cyclohexyl and ethyl groups onto an oxazole core.

One prominent approach involves the direct C-H activation of a simple oxazole ring followed by coupling with a suitable partner. For example, palladium catalysts can facilitate the C-H functionalization of oxazoles to couple them with aryl or alkyl halides. acs.orgrsc.org A synthesis of the target compound could be envisioned by first preparing 3-ethyl-1,2-oxazole (B6231226) and then performing a Pd-catalyzed C-H activation at the 5-position to couple it with a cyclohexyl source, such as cyclohexyl bromide or iodide.

Alternatively, a pre-functionalized oxazole, such as 5-bromo-3-ethyl-1,2-oxazole, could be subjected to a Suzuki or Stille coupling with a cyclohexylboronic acid or cyclohexylstannane, respectively. youtube.com Palladium-catalyzed reactions are also used to construct the oxazole ring itself. A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been established via a Pd(II)-catalyzed sp2 C–H activation pathway, proceeding through sequential C–N and C–O bond formations. acs.orgorganic-chemistry.orgnih.gov This allows for the construction of highly substituted oxazoles from readily available starting materials. organic-chemistry.org

| Coupling Type | Oxazole Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Direct Arylation | Ethyl oxazole-4-carboxylate | Bromo(hetero)aromatics | Pd(OAc)₂ / Ligand | C-C | organic-chemistry.org |

| C-H Activation/Annulation | Simple Arenes | Aliphatic Nitriles | Pd(OAc)₂ | C-C / C-N / C-O | rsc.org |

| Oxidative Cyclization | Amides and Ketones | N/A | Pd(OAc)₂ / CuBr₂ | C-N / C-O | acs.orgorganic-chemistry.orgnih.gov |

| Oxidative Cross-Coupling | 3-(benzylamino)-2H-chromen-2-ones | N/A (intramolecular) | CuCl₂ / TBHP | C-O | rsc.org |

Van Leusen Procedure and its Variants in Oxazole Synthesis

The Van Leusen oxazole synthesis is a prominent method for forming the 1,3-oxazole ring system, not the 1,2-oxazole (isoxazole) core of the title compound. However, its importance in heterocycle synthesis warrants discussion as outlined. This reaction constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org Discovered in 1972, the reaction proceeds via a [3+2] cycloaddition. nih.govmdpi.com

The general mechanism involves the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base. organic-chemistry.org The resulting anion attacks the aldehyde carbonyl, forming an intermediate oxazoline. Subsequent elimination of the p-toluenesulfinic acid (TosH) moiety, driven by the presence of a proton at the β-position to the sulfinyl group, yields the aromatic 5-substituted oxazole. organic-chemistry.orgwikipedia.org

Key features of the Van Leusen reaction include:

Starting Materials : An aldehyde and TosMIC are the primary reactants. nih.gov

Product : It regioselectively produces 5-substituted 1,3-oxazoles. nih.gov

Conditions : The reaction is typically carried out under basic conditions, using bases like potassium carbonate in a solvent such as methanol. mdpi.com

Variants of this reaction have been developed to broaden its scope. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been achieved using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid as the solvent. nih.gov Microwave-assisted Van Leusen synthesis has also been reported, offering higher yields and efficiencies for producing 5-aryl-1,3-oxazoles. mdpi.com These adaptations showcase the versatility of the TosMIC reagent in building diverse oxazole structures. nih.govnih.gov

Table 1: Examples of Van Leusen Oxazole Synthesis Variants

| Reactants | Conditions | Product Type | Yield | Reference |

| Aldehyde, TosMIC | K₂CO₃, Methanol, Reflux | 5-Substituted oxazole | Good | mdpi.com |

| Aldehyde, TosMIC, Aliphatic Halide | Ionic Liquid | 4,5-Disubstituted oxazole | High | nih.gov |

| Aldehyde, TosMIC | Microwave, Methanol | 5-Aryl-1,3-oxazole | High | mdpi.com |

| (Het)aryl methyl alcohols, TosMIC | T3P®–DMSO, then aq. alcoholic KOH | 5-(Het)aryl oxazole | 61-90% | nih.govmdpi.com |

Direct Conversions and Aldehyde-Based Syntheses of Substituted Oxazoles

While the Van Leusen reaction yields 1,3-oxazoles, the synthesis of the 1,2-oxazole (isoxazole) isomer, such as this compound, requires different aldehyde-based strategies. A primary route to 3,5-disubstituted isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. rsc.orgrsc.org The required 1-cyclohexyl-3-pentanone precursor can be conceptualized as derivable from cyclohexanecarboxaldehyde.

More direct aldehyde-based syntheses for isoxazoles often proceed through in-situ generation of nitrile oxides from aldoximes, which then undergo a 1,3-dipolar cycloaddition with an alkyne. nih.gov For the target molecule, this would involve the reaction of cyclohexanecarboxaldehyde-derived nitrile oxide with 1-butyne.

A notable one-pot, three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles uses an aldehyde, hydroxylamine, and an alkyne. core.ac.uk The aldehyde is first converted to the corresponding aldoxime, which is then oxidized in situ with an agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride. This intermediate reacts with the alkyne component to yield the isoxazole. core.ac.uk Using deep eutectic solvents (DES) like choline (B1196258) chloride:urea can make this process more environmentally benign. core.ac.uk

Another efficient, one-pot synthesis of 3,5-disubstituted isoxazoles starts from α,β-unsaturated aldehydes or ketones. acs.org The reaction with N-hydroxyl-4-toluenesulfonamide under mild conditions leads to the desired isoxazoles with high regioselectivity. acs.org

Table 2: Aldehyde-Based Syntheses for 3,5-Disubstituted 1,2-Oxazoles

| Aldehyde Derivative Source | Key Reagents | Intermediate(s) | Product Type | Reference |

| Aldehyde | Hydroxylamine, NCS, Alkyne | Aldoxime, Hydroximoyl chloride | 3,5-Disubstituted isoxazole | core.ac.uk |

| α,β-Unsaturated Aldehyde | N-hydroxyl-4-toluenesulfonamide | Conjugate addition adduct | 3,5-Disubstituted isoxazole | acs.org |

| Aldehyde | Hydroxylamine, then I₂, Alkyne, n-BuLi | Propargyl alkoxide, α-alkynyl ketone | 3,5-Disubstituted isoxazole | acs.org |

Introduction and Functionalization of Cyclohexyl and Ethyl Moieties

Incorporating the cyclohexyl group with stereochemical control is crucial when chirality is a factor. While the target compound itself is not chiral, related syntheses often require stereocontrol. The stereoselective introduction of a cyclohexyl group can be achieved by using chiral starting materials or through asymmetric reactions.

For instance, in syntheses starting from a cyclohexyl ketone, stereoselective reduction of a C=N bond can establish a defined stereocenter. acs.org The choice of hydride reagent and reaction conditions can influence the facial selectivity of the attack on the π-system, leading to either the cis or trans product. acs.org Similarly, stereoselective olefination reactions, such as the Julia olefination, can be used to construct precursors like (E)-1-cyclohexyl-1-hexene with high stereoselectivity, which could then be converted to the necessary 1,3-dicarbonyl synthon. organic-chemistry.org In other contexts, substrates featuring cyclohexyl groups have been shown to undergo smooth reactions with exceptional enantioselectivities in synergistic bimetallic catalysis systems. acs.org

Late-stage functionalization allows for the introduction of the ethyl group onto a pre-existing heterocyclic core, a valuable strategy for creating analogues. This is typically achieved through transition metal-catalyzed C-H activation and cross-coupling reactions.

Palladium-catalyzed direct alkylation of oxazole derivatives offers a powerful tool for this purpose. rsc.org For example, ethyl oxazole-4-carboxylate can be regioselectively alkylated at the C-2 position with alkyl halides in the presence of a palladium acetate (B1210297) catalyst and a suitable ligand like JohnPhos. rsc.org While this applies to the 1,3-oxazole isomer, similar principles can be extended to 1,2-oxazoles. If a suitable halo-substituted 5-cyclohexyl-1,2-oxazole were synthesized, a Negishi or Suzuki coupling with an ethyl-organometallic reagent would be a standard method for introducing the ethyl group.

Radical alkylation processes also provide a means for late-stage functionalization under mild conditions. nih.gov Methods using 1,4-dihydropyridines (DHPs) as radical precursors allow for the C-H alkylation of various nitrogen-containing heterocycles. This approach is advantageous as it avoids harsh conditions and is suitable for complex molecules. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The classical synthesis from a 1,3-dicarbonyl and hydroxylamine is sensitive to pH, temperature, and solvent.

Studies on the direct synthesis of oxazoles from aldehydes show that solvent choice and the nature of the base are crucial. For example, in one-pot conversions, polar aprotic solvents like DMA and bases such as potassium carbonate were found to significantly improve yields. organic-chemistry.orgacs.org

In the synthesis of 3,5-disubstituted isoxazoles via the one-pot reaction of aldehydes, hydroxylamine, and alkynes, optimization is key. A study using deep eutectic solvents (DES) as the reaction medium demonstrated that the choice of DES and temperature influences the reaction efficiency. Choline chloride:urea (1:2) at 50 °C was found to be effective. core.ac.uk For the reaction of α,β-unsaturated ketones with N-hydroxyl-4-toluenesulfonamide, temperature and reaction time were optimized to achieve excellent yields, with conditions such as refluxing in ethanol (B145695) proving effective. acs.org

Table 3: Optimization Parameters in Oxazole/Isoxazole Synthesis

| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Reference |

| One-pot oxazole synthesis from aldehyde/serine | Base / Solvent | K₂CO₃ / DMA | Yield up to 79% | organic-chemistry.org |

| Isoxazole synthesis in DES | Solvent / Temp. | ChCl:urea / 50 °C | Good yields, environmentally benign | core.ac.uk |

| Isoxazole from α,β-unsaturated ketone | Base / Temp. | K₂CO₃ / Reflux | High regioselectivity and yield | acs.org |

| Pd-catalyzed direct arylation of oxazole | Ligand / Base | P(o-tol)₃ / Cs₂CO₃ | Controlled regioselectivity | nih.gov |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The most significant challenge in synthesizing 3,5-disubstituted 1,2-oxazoles like the title compound is controlling the regioselectivity. The primary method, condensation of an unsymmetrical 1,3-dicarbonyl compound (e.g., 1-cyclohexylpentane-1,3-dione) with hydroxylamine, can potentially yield two regioisomers: 3-cyclohexyl-5-ethyl-1,2-oxazole and this compound.

The outcome of this reaction is highly dependent on the reaction conditions, particularly the pH. The regioselectivity is governed by which carbonyl group of the diketone is preferentially attacked by the nitrogen of hydroxylamine. Generally, the more electrophilic (less sterically hindered or more electronically activated) carbonyl group reacts first.

Under acidic or neutral conditions , the reaction often favors attack at the less hindered carbonyl, which in the case of 1-cyclohexylpentane-1,3-dione would be the carbonyl adjacent to the ethyl group, leading to the desired this compound.

Under basic conditions , the reaction can proceed via the enolate, and the regiochemical outcome can be altered or reversed. rsc.org

Modern methods have been developed to enforce high regioselectivity. For example, using α,β-unsaturated carbonyl compounds bearing a leaving group is a prevalent strategy. acs.org The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated ketones or aldehydes provides 3,5-disubstituted isoxazoles with high regioselectivity, avoiding the formation of isomers. acs.org Similarly, the 1,3-dipolar cycloaddition of a nitrile oxide (derived from cyclohexanecarboxaldehyde) with a terminal alkyne (1-butyne) is inherently regioselective, typically affording the 3,5-disubstituted product. nih.gov Computational studies have been used to analyze and predict the regioselectivity of such cycloaddition reactions, confirming that they are often perfectly regioselective. researchgate.net

Control of Substitution Patterns on the Oxazole Ring

The control of substituent placement on the oxazole ring is a pivotal challenge in the synthesis of specifically substituted derivatives like this compound. The choice of starting materials and reaction conditions directly influences the regiochemical outcome.

In the synthesis from 1,3-diketones and hydroxylamine, the nature of the substituents on the diketone can influence which carbonyl group is preferentially attacked by the hydroxylamine, thus determining the final substitution pattern. rsc.org The reaction can potentially lead to two isomeric 1,2-oxazoles. researchgate.net For instance, the reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can yield a mixture of 3-aryl-5-phenylisoxazoles and 5-aryl-3-phenylisoxazoles, with the product ratio depending on the electronic nature of the substituent on the aryl ring. rsc.org

To achieve regioselective synthesis, one strategy involves the use of β-enamino ketoesters. These precursors, formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, undergo a subsequent cycloaddition with hydroxylamine to form regioisomerically substituted 1,2-oxazoles. nih.govresearchgate.net This method offers a higher degree of control over the final substitution pattern.

Another powerful technique for controlling substitution involves the functionalization of a pre-formed oxazole ring. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position creates a carbanion that can react with various electrophiles, allowing for the introduction of a cyclohexyl group. Subsequent nucleophilic displacement of the 2-phenylsulfonyl group can then be used to introduce the ethyl group, providing a general route to 2,5-disubstituted-1,3-oxazoles. nih.govnih.gov

The following table summarizes key synthetic strategies and their effectiveness in controlling substitution patterns:

| Synthetic Strategy | Starting Materials | Regiocontrol | Key Features |

| Diketone Condensation | 1,3-Diketones, Hydroxylamine | Moderate to Good | Classic method; regioselectivity can be influenced by substituents. rsc.org |

| β-Enamino Ketoester Cycloaddition | β-Enamino ketoesters, Hydroxylamine | High | Provides better control over the position of substituents. nih.govresearchgate.net |

| Functionalization of Pre-formed Oxazole | Substituted Oxazole | High | Allows for stepwise introduction of substituents at specific positions. nih.govnih.gov |

| van Leusen Oxazole Synthesis | Aldehydes, TosMIC | High (for C-5) | Primarily for 5-substituted oxazoles; requires further steps for C-3 substitution. nih.gov |

Stereochemical Outcomes in Cyclohexyl-Substituted Oxazoles

When a chiral center is present in the starting materials or is formed during the reaction, the stereochemical outcome of the synthesis becomes a crucial consideration. In the case of this compound, the cyclohexyl group itself does not possess a stereocenter unless it is substituted in a chiral manner. However, if the synthesis starts with a chiral cyclohexyl-containing precursor, the preservation or transformation of this stereochemistry is important.

For instance, in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, where the cycloaminyl group can be a substituted piperidine (B6355638) ring (a cyclohexane (B81311) analog), the stereochemistry of the starting N-Boc-protected cyclic amino acid is retained in the final product. nih.gov X-ray crystallography of a resulting product, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, confirmed that the substituted piperidinium (B107235) moiety adopts a chair conformation with the 1,2-oxazole ring in an equatorial position. nih.gov This indicates that under the studied reaction conditions, the stereocenter at the 2-position of the piperidine ring did not undergo epimerization.

The stereochemical outcome is often dictated by the reaction mechanism. In cycloaddition reactions, the stereochemistry of the starting alkene can be transferred to the product. For example, energy transfer-catalyzed dearomative cycloadditions of oxazoles with alkenes have been shown to produce cycloadducts with a preference for the sterically less hindered exo-diastereomer. acs.org While not directly a synthesis of the oxazole ring itself, this demonstrates how the stereochemistry of substituents on the reacting partners can influence the final product's stereochemistry.

The following table highlights factors influencing stereochemical outcomes in the synthesis of cyclohexyl-substituted oxazoles:

| Factor | Influence on Stereochemistry | Example |

| Chirality of Starting Material | Can be transferred to the final product. | Synthesis of oxazole-substituted piperidines from chiral amino acids. nih.gov |

| Reaction Mechanism | Determines the relative orientation of substituents in the transition state. | Diastereoselectivity in cycloaddition reactions favoring the exo-product. acs.org |

| Conformational Preferences | The stability of different conformations can favor the formation of one stereoisomer. | The equatorial positioning of the oxazole ring on a cyclohexyl-like system. nih.gov |

Exploration of Structure Activity Relationships Sar and Mechanistic Biological Inquiry for 5 Cyclohexyl 3 Ethyl 1,2 Oxazole Derivatives

Elucidation of Biological Activities through In Vitro and Cell-Based Models

The biological profile of oxazole (B20620) derivatives is often investigated through a variety of in vitro and cell-based assays that illuminate their potential as therapeutic agents. These studies are fundamental to understanding their mechanisms of action at a molecular level.

Oxazole and its related structures, such as oxadiazoles (B1248032), are recognized for their significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.govnih.gov Research has identified several mechanisms through which these compounds exert their anticancer activity.

A key mechanism by which many heterocyclic anticancer compounds, including oxazole derivatives, exert their effects is through the disruption of the normal cell cycle. Several studies on related heterocyclic compounds like oxadiazoles have shown that they can cause cell cycle arrest, particularly at the G2/M phase. nih.govrsc.org This arrest prevents the cell from entering mitosis, ultimately leading to a halt in proliferation. For instance, certain 2-anilinonicotinyl linked 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce G2/M phase arrest, which is a precursor to apoptotic cell death. rsc.org This effect is often linked to the disruption of microtubule dynamics. rsc.org Similarly, some imidazole (B134444) derivatives, which are structurally related to oxazoles, also induce G2/M arrest. nih.gov While direct studies on 5-Cyclohexyl-3-ethyl-1,2-oxazole are not available, the general behavior of this class of compounds suggests that modulation of cell cycle progression is a likely component of its antitumor activity.

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Oxazole derivatives have been shown to trigger this process through various signaling cascades. A common route is the intrinsic or mitochondrial pathway of apoptosis. This pathway is often initiated by cellular stress, such as that caused by cytotoxic drugs. Studies on 1,3,4-oxadiazole derivatives demonstrate that their cytotoxic effects are associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. rsc.org The activation of caspase-3 leads to the cleavage of critical cellular proteins and ultimately, cell death. rsc.org The ability of oxadiazole thioether derivatives to induce apoptosis has been confirmed, showing a reduction in cell population in the G1 phase and an increase in the sub-G1 phase, which is indicative of apoptotic bodies. nih.gov

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. The inhibition of tubulin polymerization is a clinically validated anticancer strategy. Several classes of oxazole and isoxazole (B147169) derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. rsc.orgnih.govnih.gov This binding prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis. rsc.orgnih.gov For example, a series of nih.govabstractarchives.comoxazolo[5,4-e]isoindoles were identified as potent inhibitors of tubulin polymerization, with some candidates inhibiting colchicine binding by as much as 88%. nih.gov The structure-activity relationship (SAR) studies in this area are advanced, indicating that specific substitutions on the heterocyclic ring are critical for potent activity.

Table 1: Inhibition of Tubulin Polymerization by Oxazole/Oxadiazole Derivatives

| Compound Class | Specific Derivative Example | Target | Potency (IC₅₀/EC₅₀) | Reference |

| nih.govabstractarchives.comOxazolo[5,4-e]isoindoles | 3,5-dimethoxybenzyl substituted | Tubulin (Colchicine Site) | Potent, 88% colchicine binding inhibition | nih.gov |

| Oxadiazoles | Not specified | Tubulin | < 1 µM | nih.gov |

| 2-Anilinonicotinyl-1,3,4-oxadiazoles | Compound 5m | Tubulin | GI₅₀: 4.57 to 97.09 μM | rsc.org |

Beyond tubulin, oxazole derivatives have been found to engage with other molecular targets to exert their cytotoxic effects. The versatility of the oxazole scaffold allows it to be tailored to interact with a range of biological molecules. nih.gov One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as potential inhibitors of VEGFR-2. nih.gov Other identified targets for oxadiazole derivatives include telomerase and various kinases, highlighting the diverse mechanisms through which these compounds can combat cancer. nih.gov The specific target for a given derivative is highly dependent on its substitution pattern. For this compound, the bulky, hydrophobic cyclohexyl group at the 5-position and the small alkyl ethyl group at the 3-position would dictate its binding preferences and ultimate biological target.

In addition to their anticancer properties, oxazole derivatives are widely recognized for their activity against a range of microbial pathogens, including bacteria and fungi. d-nb.inforesearchgate.netderpharmachemica.com

The antimicrobial activity of oxazole derivatives is broad, covering both Gram-positive and Gram-negative bacteria. nih.govderpharmachemica.com SAR studies have shown that the nature and position of substituents on the oxazole ring are critical for activity. For example, in one study of 4-substituted aryl oxazol-5-one derivatives, compounds with electron-withdrawing groups showed notable activity against E. coli and Xanthomonas citri. nih.gov Another series of oxazole derivatives demonstrated good antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com The presence of a cyclohexyl group, being a bulky lipophilic moiety, could potentially enhance membrane permeability and contribute to the antimicrobial effect.

Table 2: Antimicrobial Activity of Various Oxazole Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 4-Substituted Aryl Oxazol-5-ones | E. coli, Xanthomonas citri | High activity | nih.gov |

| Amine linked bis-heterocycles (containing oxazole) | Staphylococcus aureus | 21 mm zone of inhibition | derpharmachemica.com |

| Amine linked bis-heterocycles (containing oxazole) | Klebsiella pneumoniae | 22 mm zone of inhibition | derpharmachemica.com |

| Isoxazole-oxazole hybrid (18a) | Streptococcus pyogenes | MIC: 0.50 µg/mL | mdpi.com |

| Isoxazole-oxazole hybrid (18a, 18b) | Streptococcus pneumoniae | MIC: 0.13 µg/mL | mdpi.com |

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms protect bacteria from antibiotics and the host immune system. abstractarchives.com Recent research has shown that oxazole derivatives can modulate biofilm formation. An oxazole derivative designated 5H6 was found to significantly inhibit biofilm formation by the dental pathogen Streptococcus mutans without being bactericidal. abstractarchives.com The mechanism of action involves the inhibition of water-insoluble EPS synthesis by antagonizing glucosyltransferases (Gtfs), which are crucial enzymes for biofilm matrix production. abstractarchives.com This anti-biofilm activity suggests a promising avenue for developing therapies that target bacterial virulence and community behavior rather than viability, potentially reducing the pressure for resistance development.

An In-depth Look at the Biological Activities of this compound Derivatives

The exploration of heterocyclic compounds, such as those derived from this compound, continues to be a significant area of research in medicinal chemistry. These derivatives have demonstrated a range of biological activities, sparking interest in their potential as therapeutic agents. This article delves into the structure-activity relationships (SAR) and mechanistic inquiries of these compounds, focusing on their antibacterial, antifungal, anti-inflammatory, and antiviral properties.

Antimicrobial and Antifungal Potential

Antibacterial Efficacy Against Specific Pathogens

Derivatives of 1,2-oxazole have been scrutinized for their effectiveness against prominent bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Research has shown that the introduction of different substituents to the isoxazole ring can significantly influence its antimicrobial strength. For instance, adding a thiophene (B33073) moiety has been observed to enhance antimicrobial activity. nih.gov

In one study, various isoxazole derivatives were tested against S. aureus and P. aeruginosa. nih.gov Two compounds, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, showed notably high antibacterial activity. nih.gov The former was particularly effective against S. aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. nih.gov Further investigations into N-(3,4,5-trimethoxybenzylidene)-4-substituted oxazole-2-amine analogs revealed that compounds with hydroxyl, methoxy (B1213986), and fluoro groups at para positions exhibited excellent antibacterial activity. najah.edu

The antibacterial activity of synthesized compounds has been evaluated using methods like the disc diffusion assay against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. ekb.egnih.gov Some compounds have shown a zone of inhibition larger than 15 mm against all tested strains. najah.edu

| Compound | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus | MIC >1000x lower than other derivatives | nih.gov |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus, Pseudomonas aeruginosa | High antibacterial activity | nih.gov |

| N-(3,4,5-trimethoxybenzylidene)-4-substituted oxazole-2-amine analogs with hydroxyl, methoxy, or fluoro groups | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of inhibition > 15 mm | najah.edu |

Antifungal Activity Assessment

The antifungal properties of 1,2-oxazole derivatives have been evaluated against fungi such as Candida albicans. nih.govnih.gov The emergence of drug-resistant fungal strains has intensified the search for new and effective antifungal agents. nih.gov In this context, heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, have shown promise. frontiersin.orgekb.eg

Research into 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives revealed that some of these compounds possess very strong antifungal activity against C. albicans. nih.gov Similarly, studies on 1,3,4-oxadiazole derivatives, LMM5 and LMM11, found them to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org These compounds were also found to be non-toxic in cell line evaluations. frontiersin.org

Biofilm Formation Inhibition Mechanisms

Bacterial biofilms present a significant challenge in medical settings due to their increased resistance to conventional antibiotics. nih.gov Research has focused on identifying compounds that can inhibit the formation of these biofilms. Isoxazole derivatives have been investigated for their potential to disrupt this process. nih.gov

Studies have shown that certain isoxazole derivatives can reduce biofilm-forming cells by more than 90%, irrespective of the bacterial species. nih.gov For instance, the compounds PUB9 and PUB10 demonstrated significant biofilm reduction capabilities. nih.gov The mechanism of action is believed to involve interference with the initial stages of biofilm formation. nih.gov Notably, some of these compounds exhibit an "anti-virulence" profile, meaning they inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form. nih.gov

Anti-Inflammatory Effects and Associated Molecular Pathways

Cyclooxygenase (COX) Enzyme Inhibition Hypotheses

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. brieflands.comnih.gov There are two main isoforms, COX-1 and COX-2. brieflands.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research into isoxazole derivatives has explored their potential as selective COX-2 inhibitors. nih.gov A study on novel isoxazole derivatives found that several compounds exhibited potent and selective inhibition of the COX-2 enzyme. nih.gov For example, compound C6 was identified as the most potent, with an IC₅₀ value of 0.55 ± 0.03 µM. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of the COX-2 enzyme. The planar geometry and aromatic nature of the oxadiazole ring are thought to facilitate this binding. nih.gov

Cytokine Modulation Studies

Inflammation is a complex process involving the release of various pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). semanticscholar.org Some 1,3,4-oxadiazole derivatives have been shown to suppress the production of these inflammatory markers. nih.gov In one study, certain derivatives significantly reduced carrageenan-induced paw edema in rats, an effect attributed to the suppression of nitric oxide (NO), TBARS, IL-6, and COX-2 concentrations. nih.gov

Antiviral Properties and Target Recognition

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds. nih.govnih.gov While specific studies on the antiviral properties of this compound are limited, the broader class of oxazole and related heterocyclic derivatives has shown antiviral potential. For instance, some 1,2,4-triazole (B32235) derivatives have demonstrated broad-spectrum antiviral activity. nih.gov The mechanism of action for some of these compounds involves the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRp). mdpi.com Further research is needed to specifically elucidate the antiviral capabilities and target recognition of this compound derivatives.

Antiviral Properties and Target Recognition

Inhibition of Viral Proteases (e.g., SARS-CoV-2 PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. nih.govresearchgate.net This dual function makes it a prime target for the development of antiviral therapies. nih.gov While direct studies on this compound are not extensively documented in the provided results, the exploration of related heterocyclic compounds as PLpro inhibitors offers valuable insights.

Research has focused on identifying non-covalent inhibitors of SARS-CoV-2 PLpro. nih.gov For instance, a library of over 50 new noncovalent inhibitor analogs was developed to target the enzyme's active site. nih.gov These efforts have led to the identification of compounds with significant antiviral effects in cellular and animal models of SARS-CoV-2 infection. nih.gov The development of potent and selective inhibitors, such as compound 19 , which exhibits submicromolar efficacy in mitigating SARS-CoV-2 replication in human cells, underscores the potential of targeting PLpro. researchgate.net Co-crystal structures of inhibitors complexed with PLpro have been instrumental in elucidating detailed binding modes, providing a roadmap for future drug design. researchgate.net

Although a high-throughput screening of thousands of approved drugs and clinical compounds did not yield a direct PLpro inhibitor, the investigation of non-covalent small molecule inhibitors of the SARS-CoV PLpro has shown that they can also effectively target the SARS-CoV-2 PLpro. embopress.org This cross-reactivity highlights the conserved nature of the active site and suggests that isoxazole derivatives could be designed to fit within this pocket. The general strategy involves creating molecules that can interact with key residues in the active site, such as Asp164, Arg166, and Glu167, to block the enzyme's function. researchgate.net

Replication Inhibition in Enterovirus Models

Enteroviruses, a genus of picornaviruses, encompass a wide range of human pathogens responsible for various illnesses. nih.gov The viral replication process, which involves the translation of a single polyprotein subsequently cleaved by viral proteases, presents multiple targets for antiviral intervention. nih.gov While specific data on this compound is limited, studies on related compounds provide a basis for potential mechanisms of action.

One approach to inhibiting enterovirus replication is to target the viral polymerase, 3Dpol, with nucleoside analogs that act as chain terminators. nih.gov Another strategy involves targeting non-structural proteins crucial for the formation of replication organelles. nih.gov For example, the viral protein 3A recruits host factors like GBF1 and PI4KIIIβ to remodel cellular membranes for viral replication. nih.gov

Interestingly, a class of compounds known as leucoverdazyls has shown potent inhibition of enterovirus replication, particularly against coxsackievirus B3 (CVB3). mdpi.com The mechanism of action for these compounds appears to involve the non-structural protein 2C, as resistance mutations have been mapped to this protein. mdpi.com This suggests that small molecules, potentially including isoxazole derivatives, could be designed to interfere with the function of essential viral proteins like 2C, thereby halting the replication cycle.

Immunomodulatory Investigations (Immunosuppressive and Immunostimulatory)

The immunomodulatory potential of small molecules is of great interest for treating a variety of diseases, from autoimmune disorders to cancer. The search for compounds that can either suppress or stimulate the immune system has led to the investigation of diverse chemical scaffolds.

While direct evidence for the immunomodulatory activity of this compound is not available in the provided search results, the role of PLpro in suppressing the host's innate immune response provides an indirect link. nih.gov By inhibiting PLpro, small molecules can prevent the cleavage of ubiquitin and ISG15 from host proteins, thereby restoring the antiviral immune signaling pathways. nih.govembopress.org This action can be considered immunostimulatory in the context of a viral infection. The development of potent PLpro inhibitors could therefore have a dual benefit of directly inhibiting viral replication and enhancing the host's immune response. researchgate.net

Enzyme Inhibition Studies beyond Specific Targets (e.g., Tyrosinase)

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders. nih.govmdpi.com Several studies have explored heterocyclic compounds as tyrosinase inhibitors, providing a framework for understanding how isoxazole derivatives might interact with this enzyme.

For instance, (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have been identified as tyrosinase inhibitors, with the most active compound showing a competitive mode of inhibition. nih.gov Molecular docking studies suggest that these inhibitors bind to the enzyme's active site through hydrogen bonding and hydrophobic interactions with residues like Met280, Ala286, Val283, and Phe264. nih.gov

Similarly, derivatives of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one have demonstrated potent mushroom tyrosinase inhibition, with some analogs being more effective than the standard inhibitor, kojic acid. mdpi.com The inhibitory activity is sensitive to the number and position of substituents on the phenyl ring. mdpi.com Kinetic studies have revealed both competitive and non-competitive modes of inhibition for these analogs. mdpi.com

Furthermore, compounds with a 2-phenylbenzo[d]oxazole scaffold have been investigated as potential skin-lightening agents through tyrosinase inhibition. nih.gov The structure-activity relationship studies highlighted the importance of hydroxyl and methoxy substitutions on the phenyl ring for inhibitory potency. nih.gov These findings suggest that a this compound core could be functionalized with appropriate substituents to achieve tyrosinase inhibitory activity.

Ferroptosis Inhibition: Potency and Cellular Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov Inhibiting ferroptosis has therapeutic potential in various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. nih.govfrontiersin.org The primary mechanism of ferroptosis inhibition involves scavenging lipid peroxyl radicals to prevent the propagation of lipid peroxidation. nih.gov

Derivatives of isoxazole have been explored as potent ferroptosis inhibitors. nih.gov By modifying existing ferroptosis inhibitors like UAMC-3203, researchers have developed novel oxazole-based radical-trapping antioxidants. nih.gov These modifications, which included reducing the molecule's size and polarity by replacing amide groups with isosteric oxazoles, resulted in compounds with high potency and improved pharmacokinetic properties. nih.gov The key to their activity lies in the lipophilic radical-trapping mechanism, which effectively blocks lipid peroxidation within cellular membranes. nih.gov The cellular mechanisms of ferroptosis involve the interplay of several pathways, including the GPX4 and FSP1 systems, which represent the major defenses against this form of cell death. frontiersin.org

Ion Channel Modulation (e.g., KCa2 channels)

Small-conductance calcium-activated potassium (KCa2) channels are involved in regulating neuronal excitability and are considered therapeutic targets for neurological disorders like ataxia. escholarship.org Positive modulators of KCa2 channels can help normalize neuronal firing patterns.

Studies on CyPPA, a known KCa2 channel modulator, have shown that replacing its pyrazole (B372694) ring with an oxazole ring can result in compounds with comparable potency. escholarship.org This indicates that the 1,2-oxazole scaffold can be a suitable core for designing KCa2 channel modulators. Further modifications to the core structure, such as replacing the cyclohexane (B81311) ring with more hydrophobic disubstituted phenyl groups, have led to improved potency in potentiating KCa2.2a channels while maintaining subtype selectivity. escholarship.org These findings highlight the potential of this compound derivatives as modulators of KCa2 channels, with the cyclohexyl and ethyl groups influencing the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Derivation for this compound Analogues

The biological activity of this compound analogues is intricately linked to their chemical structure. By systematically modifying different parts of the molecule, researchers can deduce structure-activity relationships (SAR) that guide the design of more potent and selective compounds.

| Target | Core Scaffold Modification | Key Substituent Effects | Observed Activity Trend |

| SARS-CoV-2 PLpro | Isoxazole as a potential bioisostere for other heterocycles | Introduction of groups capable of interacting with key active site residues (Asp164, Arg166, Glu167) researchgate.net | Enhanced inhibitory potency. |

| Enterovirus Replication | Isoxazole core | Modifications targeting non-structural proteins like 2C mdpi.com | Potent inhibition of viral replication. |

| Tyrosinase | (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one | Hydroxyl and methoxy groups on the phenyl ring nih.govnih.gov | Increased inhibitory activity, with position being crucial. mdpi.comnih.gov |

| Ferroptosis | Oxazole as an isostere for amide groups | Cycloalkyl substituents to modulate lipophilicity; unsubstituted NH2 on an aromatic ring nih.gov | High potency, improved solubility, and low clearance. nih.gov |

| KCa2 Channels | Replacement of pyrazole with oxazole in CyPPA-like structures | Replacement of the cyclohexane ring with hydrophobic disubstituted phenyl groups escholarship.org | Improved potency for KCa2.2a channel modulation. escholarship.org |

Table 1: Interactive Data Table of Structure-Activity Relationships for Isoxazole Analogues

The SAR for tyrosinase inhibitors bearing a β-phenyl-α,β-unsaturated carbonyl scaffold reveals that hydroxyl substituents on the β-phenyl group are often crucial for potent activity. researchgate.net For KCa2 channel modulators, replacing the cyclohexane ring with more hydrophobic groups can enhance potency. escholarship.org In the context of ferroptosis inhibition, the introduction of cycloalkyl substituents on the oxazole core can modulate lipophilicity, a key factor for radical-trapping antioxidants. nih.gov

For antiviral applications, the design of isoxazole analogues would focus on creating specific interactions with the target viral protein. In the case of SARS-CoV-2 PLpro, this would involve tailoring the substituents on the this compound core to fit into the enzyme's active site and interact with key amino acid residues. researchgate.net Similarly, for enteroviruses, modifications could be made to target essential non-structural proteins involved in replication. nih.govmdpi.com

Impact of Cyclohexyl Ring Conformation and Stereochemistry on Activity

Stereochemistry further refines these interactions. The presence of chiral centers, either within the cyclohexyl ring itself or at its point of attachment to the oxazole, can lead to stereoisomers with markedly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and only one stereoisomer may fit optimally into the binding site. The precise orientation of the cyclohexyl group can affect key binding interactions, such as hydrophobic contacts and van der Waals forces, which are essential for molecular recognition and the initiation of a biological response.

| Feature | Potential Impact on Biological Activity |

| Cyclohexyl Conformation (Chair/Boat) | Influences the overall 3D shape and steric profile of the molecule, affecting its fit within a biological target's binding site. |

| Substituent Orientation (Axial/Equatorial) | Determines the spatial positioning of the oxazole core relative to the cyclohexyl ring, which can alter interactions with specific amino acid residues. |

| Stereochemistry | The presence of chiral centers can lead to enantiomers or diastereomers with distinct biological activities and potencies due to the chiral nature of biological targets. |

Role of Ethyl Group Position and Alkyl Chain Length

The ethyl group situated at the 3-position of the 1,2-oxazole core is another key modulator of biological activity. Its primary role is likely to engage in hydrophobic interactions within a specific pocket of a target protein. The length and branching of this alkyl chain are critical parameters that are often optimized during drug discovery campaigns.

| Modification | Hypothesized Effect | Rationale |

| Increase Alkyl Chain Length (e.g., Propyl, Butyl) | Potentially increases binding affinity and potency. | Enhanced hydrophobic interactions with the target protein. |

| Decrease Alkyl Chain Length (e.g., Methyl) | May increase potency if the binding pocket is small; could decrease non-specific binding. | Optimal fit in sterically hindered binding sites. |

| Introduction of Branching (e.g., Isopropyl) | Can improve metabolic stability and fine-tune the steric fit. | Increased steric hindrance can prevent enzymatic degradation. |

Influence of Substitutions on the 1,2-Oxazole Core

The 1,2-oxazole ring is not merely a scaffold but an active participant in the molecule's electronic and binding properties. The nitrogen and oxygen atoms within the ring are potential hydrogen bond acceptors, which can form crucial anchoring points within a biological target. The aromaticity of the oxazole ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Substitution on the oxazole ring itself, at the 4-position, for example, can dramatically alter the molecule's electronic profile and steric properties. The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., amino groups) can modulate the pKa of the molecule and the strength of its hydrogen bonding capabilities. Such substitutions can also be used to block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

| Substitution Type on Oxazole Core | Potential Influence on Bioactivity |

| Electron-Withdrawing Groups (e.g., -F, -Cl) | Can alter the electronic distribution, potentially enhancing binding through specific electrostatic interactions or improving metabolic stability. |

| Electron-Donating Groups (e.g., -NH2, -OCH3) | May increase hydrogen bonding capacity and modulate the overall electronic character of the ring system. |

| Bulky Substituents | Can introduce steric hindrance to probe the size and shape of the binding pocket or to prevent unwanted metabolic transformations. |

Design Principles for Modulating Biological Selectivity

Achieving selectivity for a specific biological target over others is a paramount goal in drug design. For derivatives of this compound, several design principles can be employed to enhance selectivity. One key strategy is to exploit subtle differences in the amino acid composition and architecture of the binding sites of different but related proteins.

For example, if the target protein has a larger hydrophobic pocket than an off-target protein, extending the alkyl chain at the 3-position or adding a bulky substituent to the cyclohexyl ring could favor binding to the desired target. Similarly, if the target has a unique hydrogen bond donor or acceptor, introducing a complementary functional group on the oxazole derivative at a spatially appropriate position can confer a high degree of selectivity. The combination of shape (conferred by the cyclohexyl ring), electronics (modulated by the oxazole core), and hydrophobic interactions (driven by the ethyl group) provides a rich platform for the multi-parameter optimization of biological selectivity.

Computational and Theoretical Investigations of 5 Cyclohexyl 3 Ethyl 1,2 Oxazole

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and predict various chemical and physical behaviors.

Electronic Structure and Reactivity Descriptors

The electronic structure of 5-Cyclohexyl-3-ethyl-1,2-oxazole would typically be investigated using methods like Density Functional Theory (DFT). Such calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity.

From these calculations, a variety of reactivity descriptors can be derived. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity Index (ε): This helps in understanding the nucleophilic character of the molecule. researchgate.net

These parameters are typically calculated to build a comprehensive profile of the molecule's reactivity.

Illustrative Reactivity Descriptors for a Hypothetical Calculation

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Propensity to act as an electrophile |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of synthesized compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Machine learning and neural network-based approaches are also increasingly being used to achieve high accuracy in predicting NMR chemical shifts. mdpi.comnih.gov

IR Vibrational Frequencies: The calculation of vibrational frequencies is another important application. By performing a frequency calculation, the vibrational modes of the molecule can be determined, which correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and ring vibrations.

Illustrative Predicted Spectroscopic Data

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (CH₂-ethyl) | δ 2.8 ppm |

| ¹³C NMR Chemical Shift (C=N of oxazole) | δ 160 ppm |

| IR Frequency (C=N stretch) | 1650 cm⁻¹ |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the three-dimensional structure of a molecule and its interactions with biological macromolecules, which is particularly relevant in the context of drug discovery.

Ligand-Protein Docking Studies to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. ekb.egnih.gov This method is crucial for understanding the potential biological activity of a compound. The process involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank, and generating a 3D model of the ligand, this compound.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. ekb.eg

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

These studies can help in identifying potential biological targets for this compound and in designing more potent analogs.

Conformational Analysis of this compound

The cyclohexyl and ethyl groups in this compound introduce conformational flexibility. Conformational analysis aims to identify the stable low-energy three-dimensional arrangements of the atoms in the molecule. This is important because the biological activity of a molecule can be highly dependent on its conformation.

This analysis is typically performed by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. The result is a potential energy surface that reveals the most stable conformers.

Molecular Dynamics Simulations for Binding Stability and Interactions

Once a promising binding mode is identified through docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. An MD simulation calculates the trajectory of the atoms in the system by integrating Newton's equations of motion.

These simulations can provide valuable information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, the stability of the binding pose can be assessed.

Interaction Dynamics: MD simulations can reveal the dynamic nature of the interactions between the ligand and the protein, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts.

Binding Free Energy Calculations: More advanced MD-based methods can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores.

Advanced Analytical Characterization Techniques for 5 Cyclohexyl 3 Ethyl 1,2 Oxazole Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular framework of 5-Cyclohexyl-3-ethyl-1,2-oxazole, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is crucial for a complete structural assignment.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR: This method reveals the number of non-equivalent carbons and their electronic environments within the molecule.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range correlations between protons and carbons, helping to piece together the molecular skeleton by identifying connections across multiple bonds.

Assignment of Proton and Carbon Resonances

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon resonance to its specific position within the this compound molecule. While specific experimental data for this exact compound is not publicly available in the searched literature, a hypothetical assignment based on known chemical shift ranges for similar structural motifs can be projected.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | ~1.2-1.4 | Triplet |

| Cyclohexyl-CH₂ | ~1.2-1.9 | Multiplet |

| Ethyl-CH₂ | ~2.6-2.8 | Quartet |

| Cyclohexyl-CH | ~2.8-3.0 | Multiplet |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl-CH₃ | ~12-15 |

| Ethyl-CH₂ | ~20-25 |

| Cyclohexyl-CH₂ | ~25-35 |

| Cyclohexyl-CH | ~35-40 |

| C4 (Oxazole) | ~100-105 |

| C5 (Oxazole) | ~160-165 |

Stereochemical Assignment through NOESY/ROESY

For molecules with stereocenters or restricted bond rotations, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical. These 2D NMR techniques identify protons that are close in space, even if they are not directly connected through bonds. In the case of this compound, these experiments could confirm the spatial relationship between the protons of the ethyl group and the cyclohexyl ring relative to the oxazole (B20620) core. However, no specific NOESY or ROESY data for this compound has been reported in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized molecule like this compound.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is often unique to the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, MS/MS would be expected to show characteristic losses of the ethyl and cyclohexyl groups, as well as fragmentation of the oxazole ring, providing further confidence in the structural assignment.

Table of Compounds

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.

The isoxazole (B147169) ring itself gives rise to characteristic stretching vibrations. rjpbcs.com The C=N bond within the ring is anticipated to show a medium to weak absorption in the region of 1650-1590 cm⁻¹. The C-O stretching vibration of the isoxazole ring typically appears in the 1260-1020 cm⁻¹ range, while the N-O bond stretch is expected to be observed around 1150 cm⁻¹. rjpbcs.com

The aliphatic components of the molecule, the cyclohexyl and ethyl groups, will also produce distinct signals. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and ethyl moieties are expected in the 2960-2850 cm⁻¹ region. Furthermore, C-H bending vibrations for these groups will be present in the 1470-1350 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| 1650-1590 | Medium-Weak | C=N Stretch (Isoxazole Ring) |

| 1470-1350 | Variable | C-H Bend (Aliphatic) |

| ~1150 | Medium | N-O Stretch (Isoxazole Ring) |

| 1260-1020 | Medium | C-O Stretch (Isoxazole Ring) |

Note: The data in this table is predicted based on the functional groups present in the molecule and typical IR absorption ranges for isoxazole derivatives.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the target compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. rasayanjournal.co.in In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. beilstein-journals.org

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). caltech.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to its relatively non-polar nature, this compound is expected to have a moderate to high retention factor (Rf) value. Visualization can be achieved under UV light (254 nm), as isoxazole rings are often UV-active, or by using chemical staining agents like iodine vapor. researchgate.net

Table 2: Representative Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel GF₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

| Expected Rf | Moderate to High |

Note: The specific Rf value is dependent on the exact mobile phase composition and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the purification and quantitative analysis of compounds. sielc.com For this compound, a reverse-phase HPLC method would be most appropriate. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The compound is injected into the HPLC system and is separated based on its hydrophobicity. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, and temperature). The purity of the sample can be determined by the presence of a single, sharp peak in the chromatogram. Quantitative analysis can be performed by integrating the area of the peak and comparing it to a calibration curve of known concentrations.

Table 3: General High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Description |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (at a wavelength where the compound absorbs) |

| Flow Rate | 1.0 mL/min |

Note: This represents a general method; optimization of the mobile phase gradient and detection wavelength would be necessary for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC-MS analysis.

In a GC-MS experiment, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the compound based on its fragmentation pattern. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (179.26 g/mol ). Common fragmentation pathways for this molecule would likely involve the cleavage of the ethyl and cyclohexyl groups, as well as the fragmentation of the isoxazole ring.

Table 4: Predicted Key Mass Spectrometry (MS) Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 96 | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 69 | Fragment of Isoxazole ring |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Note: This table presents predicted fragmentation patterns. Actual fragmentation may vary based on ionization energy and instrument conditions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. studysmarter.co.uk This data is then used to confirm the empirical formula of the synthesized compound. For this compound (C₁₁H₁₇NO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. man.ac.ukillinois.edu The experimental values obtained from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound. mdpi.combiointerfaceresearch.com

Table 5: Theoretical Elemental Analysis Data for C₁₁H₁₇NO

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 73.70 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 9.58 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |

| Total | 179.29 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. oregonstate.edu If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. core.ac.uk

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. For this compound, this technique would confirm the connectivity of the atoms, the planarity of the isoxazole ring, and the conformation of the cyclohexyl and ethyl substituents. While obtaining single crystals suitable for X-ray analysis can be challenging, the resulting structural data is unparalleled in its detail and accuracy. smu.edu.sgnih.gov

Table 6: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on hydrogen bonding, van der Waals forces, and crystal packing. |

Note: The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound.

Future Research Directions and Potential Scientific Applications of 5 Cyclohexyl 3 Ethyl 1,2 Oxazole Chemistry

Development of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The synthesis of isoxazole (B147169) derivatives is a well-established field, but there remains a continuous drive to develop more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future research on 5-Cyclohexyl-3-ethyl-1,2-oxazole would benefit from adapting modern synthetic strategies to its specific structure.

Green Chemistry Approaches in Oxazole (B20620) Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijpsonline.com The application of these principles to the synthesis of this compound and its derivatives could offer significant advantages over classical methods, which may rely on hazardous reagents or produce substantial waste. ijpsonline.comacs.org

Future research could explore various green synthetic techniques:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance product purity. ijpsonline.commdpi.com Microwave-assisted van Leusen synthesis, for instance, has been used to create 5-aryl-1,3-oxazoles efficiently. nih.gov

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasound irradiation can promote reactions by creating localized high-pressure and high-temperature zones, often leading to higher yields in shorter times under milder conditions. nih.gov

Ionic Liquids and Deep Eutectic Solvents: Using ionic liquids or deep eutectic solvents as recyclable and often less toxic reaction media can replace volatile organic compounds, aligning with green chemistry goals. ijpsonline.com

Catalyst-Free and Solvent-Free Reactions: Developing synthetic routes that operate without a catalyst or solvent, for example through mechanochemistry (grinding), represents a highly sustainable approach. mdpi.com

| Green Chemistry Technique | Potential Advantages | Applicable Reaction Type (General Oxazoles) | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased yield, higher purity | Cycloaddition and van Leusen reactions | mdpi.comnih.gov |

| Ultrasound Irradiation (Sonochemistry) | Shorter reaction times, milder conditions, improved yields | Intramolecular annulation, reactions with deep eutectic solvents | nih.gov |